molecular formula C24H22Cl2N2O3 B11974313 N-(1-(5-(3,4-Dichlorophenyl)furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide CAS No. 307974-03-4

N-(1-(5-(3,4-Dichlorophenyl)furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide

Cat. No.: B11974313
CAS No.: 307974-03-4
M. Wt: 457.3 g/mol
InChI Key: RAIAPHLCZGMPFE-FYJGNVAPSA-N
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Description

N-(1-(5-(3,4-Dichlorophenyl)furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, dichlorophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5-(3,4-Dichlorophenyl)furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring substituted with a dichlorophenyl group. This intermediate is then subjected to a series of reactions including amination, acylation, and condensation to form the final product. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automation of reaction steps, and stringent quality control measures to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-(3,4-Dichlorophenyl)furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide can undergo various chemical reactions such as:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized compounds depending on the nucleophile used.

Scientific Research Applications

N-(1-(5-(3,4-Dichlorophenyl)furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-(5-(3,4-Dichlorophenyl)furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and furan-containing molecules. Examples are:

  • N-(1-(5-(3,4-Dichlorophenyl)furan-2-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide
  • N-(1-(5-(3,4-Dichlorophenyl)furan-2-yl)-3-(ethylamino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide

Uniqueness

What sets N-(1-(5-(3,4-Dichlorophenyl)furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide apart is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness can make it particularly valuable in research and industrial applications.

Properties

CAS No.

307974-03-4

Molecular Formula

C24H22Cl2N2O3

Molecular Weight

457.3 g/mol

IUPAC Name

N-[(E)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C24H22Cl2N2O3/c1-14(2)27-24(30)21(28-23(29)16-6-4-15(3)5-7-16)13-18-9-11-22(31-18)17-8-10-19(25)20(26)12-17/h4-14H,1-3H3,(H,27,30)(H,28,29)/b21-13+

InChI Key

RAIAPHLCZGMPFE-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/C(=O)NC(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC(C)C

Origin of Product

United States

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